molecular formula C19H23ClO3 B5035578 1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene

1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene

Cat. No.: B5035578
M. Wt: 334.8 g/mol
InChI Key: VJYWVEIVQFRWPQ-UHFFFAOYSA-N
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Description

1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene is an organic compound with the molecular formula C19H23ClO3 It is a derivative of benzene, characterized by the presence of a chlorine atom, an ethyl group, and a butoxy group substituted with a methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene can be achieved through a multi-step process involving the following key reactions:

    Alkylation: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride (C2H5Cl) and a Lewis acid catalyst.

    Etherification: The butoxy group can be attached through a Williamson ether synthesis, where 4-chlorobutanol reacts with sodium methoxide (NaOCH3) to form the butoxy group.

    Phenoxy Substitution: The final step involves the substitution of the butoxy group with the methoxyphenoxy moiety, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the chlorine atom or reduction of the aromatic ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or sodium alkoxide (NaOR).

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dechlorinated or reduced aromatic compounds.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact mechanism would require detailed studies involving molecular docking, binding assays, and functional assays.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-2-ethylbenzene: Lacks the butoxy and methoxyphenoxy groups, making it less complex.

    1-chloro-4-ethylbenzene: Similar structure but with different substitution pattern.

    1-chloro-2-ethyl-4-methoxybenzene: Similar but lacks the butoxy group.

Uniqueness

1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene is unique due to the presence of both the butoxy and methoxyphenoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO3/c1-3-15-13-18(9-10-19(15)20)23-12-5-4-11-22-17-8-6-7-16(14-17)21-2/h6-10,13-14H,3-5,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYWVEIVQFRWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCCCOC2=CC=CC(=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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